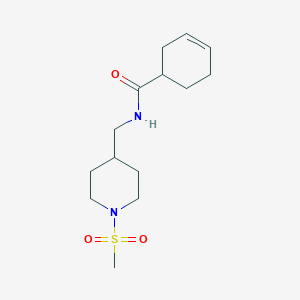

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-3,12-13H,4-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMQYUSGOPQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group . The resulting intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: A compound with a similar piperidine ring but different functional groups, used as a cyclin-dependent kinase 2 (CDK2) inhibitor.

1-(methylsulfonyl)piperidin-4-amine: A simpler compound with a piperidine ring and a methylsulfonyl group, used in various synthetic applications.

Uniqueness

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of a piperidine ring with a cyclohexene carboxamide moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Overview

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound features a piperidine ring substituted with a methylsulfonyl group and a cyclohexene carboxamide moiety, which contributes to its unique pharmacological properties.

Target Enzyme : The primary target of this compound is CDK2, a critical regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S transition, thereby preventing cellular proliferation.

Mode of Action : Similar to other CDK2 inhibitors, this compound likely binds to the active site of the enzyme, obstructing its interaction with cyclins and ATP. This inhibition disrupts the phosphorylation of downstream targets essential for cell cycle progression, leading to cellular effects such as apoptosis or senescence in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | CDK2 inhibition leading to apoptosis |

| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest |

| A549 (lung cancer) | 6.0 | Induction of p53-mediated apoptosis |

These results suggest that this compound may be a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may also exert neuroprotective effects. Studies have indicated that it can modulate neurotransmitter systems and reduce neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

- In vitro Study on Cancer Cells : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to its ability to inhibit CDK2 activity, leading to increased levels of p21 and p27 proteins, which are known cyclin-dependent kinase inhibitors.

- Neuroprotection Research : In a model of neuroinflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and improved neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer's disease or multiple sclerosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The compound can be synthesized via sequential alkylation and sulfonylation of the piperidine core. Key steps include:

- Alkylation : Reacting 4-(aminomethyl)piperidine with cyclohex-3-enecarboxylic acid derivatives under coupling agents (e.g., EDCI/HOBt) in dichloromethane at 0–25°C .

- Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–5°C) to avoid over-sulfonylation .

- By-products like N-oxide derivatives or unreacted intermediates can be minimized by optimizing stoichiometry (1:1.2 molar ratio for sulfonylation) and using inert atmospheres (N₂/Ar) .

Q. How should thermal stability be assessed for this compound, and what decomposition products are typically observed under accelerated conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA at a heating rate of 10°C/min under nitrogen to determine decomposition onset temperatures (typically >200°C for similar carboxamides) .

- Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events linked to melting points or degradation.

- Common decomposition products include cyclohexene derivatives (via retro-Diels-Alder reactions) and sulfonic acid by-products, identified via GC-MS or HPLC-UV .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the methylsulfonyl group and cyclohexene ring on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the methylsulfonyl group with alternative sulfonyl or carbonyl moieties (e.g., phenylsulfonyl, acetyl) and modify the cyclohexene ring saturation (e.g., cyclohexane, aromatic rings) .

- Biological Assays : Test analogs in receptor-binding assays (e.g., D3 receptor antagonism) or enzymatic inhibition studies. For example, measure IC₅₀ values using radioligand displacement assays (³H-labeled antagonists) .

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. What computational approaches (e.g., DFT, molecular dynamics) are recommended to predict the compound's binding interactions with target proteins?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions of the compound, guiding docking studies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with G-protein-coupled receptors) using AMBER or GROMACS. Focus on hydrogen bonding between the sulfonyl group and Lys/Arg residues .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying the cyclohexene ring or sulfonyl group .

Q. How can analytical methods (HPLC, NMR) be optimized to resolve stereochemical impurities in the final product?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-3 column with a hexane/isopropanol (85:15) mobile phase at 1.0 mL/min to resolve enantiomeric impurities. Detection via UV at 220 nm .

- ¹³C NMR : Assign stereochemistry using DEPT-135 spectra to distinguish diastereomers via coupling constants (e.g., J = 8–12 Hz for trans-cyclohexene protons) .

- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to by-products (e.g., m/z 290 → 145 for N-oxide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.